5-[[2-(2-Carboxyphenyl)benzoyl]amino]benzene-1,3-dicarboxylic acid
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Overview
Description
5-[[2-(2-Carboxyphenyl)benzoyl]amino]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple carboxylic acid groups and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(2-Carboxyphenyl)benzoyl]amino]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzoic acid with benzene-1,3-dicarboxylic acid under specific conditions to form the desired product. The reaction often requires the use of catalysts and controlled temperatures to ensure the correct formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-[[2-(2-Carboxyphenyl)benzoyl]amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[[2-(2-Carboxyphenyl)benzoyl]amino]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[[2-(2-Carboxyphenyl)benzoyl]amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The pathways involved may include signal transduction, enzyme inhibition, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Aminoisophthalic acid: Similar in structure but lacks the benzoyl amide linkage.
Isophthalic acid: Contains two carboxylic acid groups but does not have the amide functionality.
2-[(2-Carboxyphenyl)amino]-6-formylnicotinic acid: Shares the carboxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
5-[[2-(2-Carboxyphenyl)benzoyl]amino]benzene-1,3-dicarboxylic acid is unique due to its combination of multiple carboxylic acid groups and an amide linkage, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
6044-38-8 |
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Molecular Formula |
C22H15NO7 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
5-[[2-(2-carboxyphenyl)benzoyl]amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H15NO7/c24-19(23-14-10-12(20(25)26)9-13(11-14)21(27)28)17-7-3-1-5-15(17)16-6-2-4-8-18(16)22(29)30/h1-11H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI Key |
GPHOMBJJVYMPDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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